

Bis(4-methylphenyl)iodonium hexafluorophosphate chemical properties

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Compound of Interest

Compound Name: *Bis(4-methylphenyl)iodonium hexafluorophosphate*

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Bis(4-methylphenyl)iodonium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methylphenyl)iodonium hexafluorophosphate is a diaryliodonium salt that serves as a highly efficient photoinitiator for cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it generates a strong Brønsted acid, which initiates the polymerization of a wide variety of monomers, particularly epoxides and vinyl ethers. Its high reactivity, thermal stability, and solubility in common organic solvents make it a valuable tool in applications ranging from UV-curable coatings and inks to advanced materials synthesis and microelectronics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Chemical Properties

Bis(4-methylphenyl)iodonium hexafluorophosphate is a white to off-white crystalline powder.^{[1][2]} Its core chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	C ₁₄ H ₁₄ F ₆ IP	[1][2]
Molecular Weight	454.13 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	175-180 °C	[3]
CAS Number	60565-88-0	[1][2]
UV Absorption Maximum (λ _{max})	267 nm	[4][5]

Solubility

Bis(4-methylphenyl)iodonium hexafluorophosphate exhibits good solubility in a range of common organic solvents. While precise quantitative data is not readily available in public literature, qualitative solubility information for the closely related bis(4-tert-butylphenyl)iodonium hexafluorophosphate and general characteristics of hexafluorophosphate salts provide a strong indication of its solubility profile. It is generally insoluble in water.

Solvent	Solubility	Reference(s)
Chloroform	Soluble	[6]
Ethanol	Soluble	[6]
Ethyl Acetate	Soluble	[6]
Acetone	Soluble	[6]
Methanol	Soluble	[6]
Dichloromethane	Soluble	
Dimethyl Sulfoxide (DMSO)	Soluble	
Dimethylformamide (DMF)	Soluble	
Water	Insoluble	[6]

Spectroscopic Data

Detailed spectroscopic data such as ^1H , ^{13}C , and ^{19}F NMR, as well as a full IR spectrum with peak assignments, are not consistently available in the public domain. However, the UV absorption maximum is reported to be at 267 nm.^{[4][5]}

Experimental Protocols

Synthesis of Bis(4-methylphenyl)iodonium Hexafluorophosphate

A common synthetic route involves the reaction of toluene with iodine in the presence of an oxidizing agent and a sulfonic acid, followed by an anion exchange with a hexafluorophosphate salt.

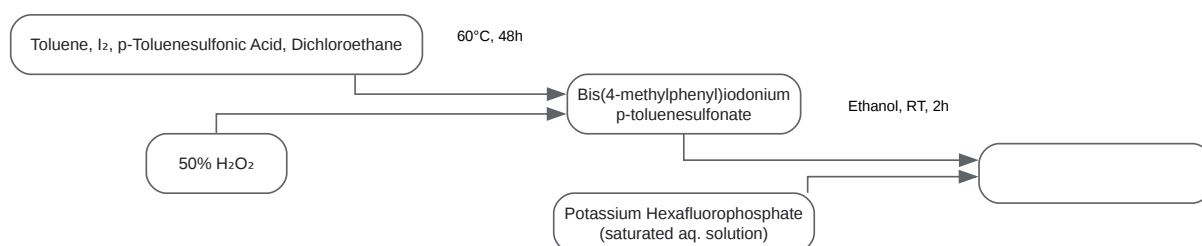
Step 1: Synthesis of Bis(4-methylphenyl)iodonium p-toluenesulfonate

- In a suitable reaction vessel, combine toluene (11.1 g), elemental iodine (5.1 g), p-toluenesulfonic acid (10.3 g), and dichloroethane (50 mL).
- Under constant stirring, slowly add 50% hydrogen peroxide (10.3 g) dropwise to the mixture.
- Heat the reaction mixture to 60°C and maintain this temperature for 48 hours.
- After the reaction is complete, cool the mixture and filter to remove any solid byproducts.
- Wash the filtrate with water and then remove the solvent under reduced pressure to obtain bis(4-methylphenyl)iodonium p-toluenesulfonate.

Step 2: Anion Exchange to form Bis(4-methylphenyl)iodonium Hexafluorophosphate

- Dissolve the intermediate from Step 1 in ethanol (10 mL).
- Separately, prepare a saturated solution of potassium hexafluorophosphate by dissolving 14.7 g of potassium hexafluorophosphate in 200 mL of water.
- While stirring, add the saturated potassium hexafluorophosphate solution dropwise to the ethanolic solution of the intermediate.

- Continue stirring at room temperature for 2 hours, during which a solid precipitate will form.
- Collect the solid product by suction filtration and dry to yield **bis(4-methylphenyl)iodonium hexafluorophosphate**.



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Synthesis of **Bis(4-methylphenyl)iodonium Hexafluorophosphate**.

Cationic Photopolymerization of an Epoxy Resin

This protocol provides a general procedure for the UV-induced polymerization of a cycloaliphatic epoxy resin using **bis(4-methylphenyl)iodonium hexafluorophosphate** as the photoinitiator.

Materials:

- Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
- **Bis(4-methylphenyl)iodonium hexafluorophosphate** (Photoinitiator)
- UV curing system (e.g., medium-pressure mercury lamp)

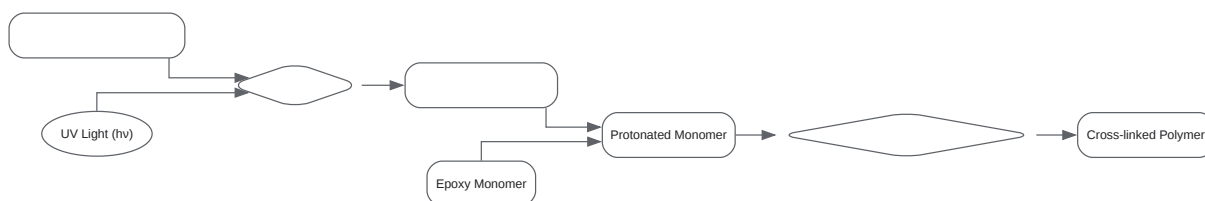
Procedure:

- Prepare a formulation by dissolving **bis(4-methylphenyl)iodonium hexafluorophosphate** in the epoxy resin at a concentration of 1-5 wt%. Ensure complete dissolution, which may be aided by gentle heating and stirring.

- Apply a thin film of the formulation onto a suitable substrate.
- Expose the coated substrate to UV radiation from a medium-pressure mercury lamp. The curing time will depend on the lamp intensity, film thickness, and the specific resin used, but is typically on the order of seconds to a few minutes.
- Monitor the curing process by assessing the tackiness of the film or by analytical methods such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the epoxy group absorption band.

Signaling Pathways and Mechanisms

The primary function of **bis(4-methylphenyl)iodonium hexafluorophosphate** in photopolymerization is as a photoacid generator. Upon absorption of UV light, the iodonium salt undergoes photolysis, leading to the formation of a strong Brønsted acid (HPF₆). This acid then protonates the monomer (e.g., an epoxide), initiating cationic polymerization. The polymerization proceeds via a chain-growth mechanism, resulting in the formation of a cross-linked polymer network.



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Photoinitiation Mechanism of Cationic Polymerization.

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